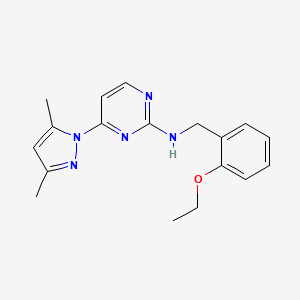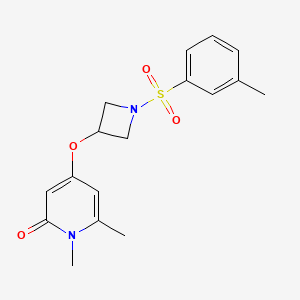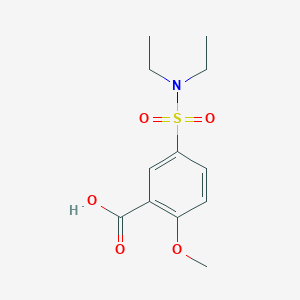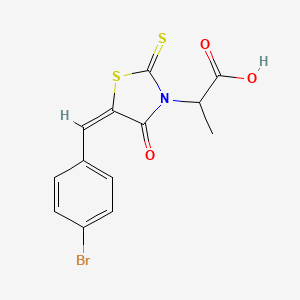![molecular formula C21H17FN2O4S B2690038 1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922010-35-3](/img/structure/B2690038.png)
1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . The compound is used in research and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of this compound involves several steps, including the preparation of 10-Methyl-11-oxo-N-(2-(thiophen-2-yl)ethyl)-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide . The single enantiomers can be obtained by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Molecular Structure Analysis
The molecular formula of this compound is C21H17FN2O4S. Its average mass is 398.408 Da and its mono-isotopic mass is 398.073669 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact reactions would depend on the specific synthesis method used.Scientific Research Applications
Synthesis and Photophysical Properties
A study by Kauffman and Bajwa (1993) explored the synthesis and photophysical properties of compounds related to dibenzoxazolylphenols, which include 1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide. These compounds displayed excited state intramolecular proton-transfer fluorescence, which is significant in the detection of ionizing radiation (Kauffman & Bajwa, 1993).
Salt Forms of Carbamazepine
Eberlin, Eddleston, and Frampton (2013) studied methanesulfonic acid salt forms of carbamazepine and its analogues, including structures similar to this compound. This research provides insights into the structural properties of these compounds (Eberlin, Eddleston, & Frampton, 2013).
High Molecular Weight Polybenzoxazoles
Kim, Einsla, Tchatchoua, and McGrath (2005) conducted studies on the synthesis of high molecular weight polybenzoxazoles (PBOs), which are related to the chemical structure of the queried compound. Their research focused on the hydrolytic stability of these PBOs in acidic conditions, which is relevant for understanding the stability of similar compounds (Kim, Einsla, Tchatchoua, & McGrath, 2005).
Antibacterial Activity of Sulfone Derivatives
Shi, Li, Wang, Gao, Wu, Song, and Hu (2015) explored the antibacterial activities of sulfone derivatives containing oxadiazole moieties, which is structurally related to the compound . Their findings indicate potential antibacterial applications (Shi et al., 2015).
Structural Study of Nimesulide Derivatives
Dey, Ghosh, Mareddy, Anireddy, Pal, and Mukherjee (2015) investigated the structural properties of nimesulide derivatives, which include elements similar to the queried compound. This research adds to the understanding of how substituents affect molecular structure and interactions (Dey et al., 2015).
Mechanism of Action
Safety and Hazards
As a research compound, this substance is not intended for human or veterinary use. Specific safety and hazard information would depend on the exact nature of the compound and its intended use.
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-24-18-8-4-5-9-20(18)28-19-11-10-15(12-16(19)21(24)25)23-29(26,27)13-14-6-2-3-7-17(14)22/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPLPWYBGLGIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3aR,7aS)-5-(6-bromopyridine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2689956.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2689957.png)



![4-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2689963.png)
![(Spiro[2.3]hex-1-ylmethyl)amine](/img/structure/B2689964.png)
![N-(4-chlorophenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2689965.png)


![(6E)-6-[(3-methoxyphenyl)methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one](/img/structure/B2689975.png)
![pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2689977.png)
